molecular formula C14H21NO B11882855 2-(4-Methoxy-3-methylphenyl)azepane

2-(4-Methoxy-3-methylphenyl)azepane

Cat. No.: B11882855
M. Wt: 219.32 g/mol
InChI Key: RJUOODMAZIKLOR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the cyclization of appropriate precursors under controlled conditions . Specific details on the reaction conditions and reagents used are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods: Industrial production methods for 2-(4-Methoxy-3-methylphenyl)azepane are not widely documented in public literature. it is likely that large-scale synthesis follows similar principles as laboratory methods, with optimizations for cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methoxy-3-methylphenyl)azepane can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(4-Methoxy-3-methylphenyl)azepane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving protein interactions and enzyme activity.

    Medicine: Investigated for potential therapeutic properties, including its effects on neurological pathways.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-3-methylphenyl)azepane involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is believed that the compound can modulate enzyme activity and protein interactions, potentially affecting various biological processes .

Comparison with Similar Compounds

  • 2-(4-Methoxyphenyl)azepane
  • 2-(3-Methylphenyl)azepane
  • 2-(4-Methylphenyl)azepane

Comparison: 2-(4-Methoxy-3-methylphenyl)azepane is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and reaction profiles, making it a valuable tool in research .

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

2-(4-methoxy-3-methylphenyl)azepane

InChI

InChI=1S/C14H21NO/c1-11-10-12(7-8-14(11)16-2)13-6-4-3-5-9-15-13/h7-8,10,13,15H,3-6,9H2,1-2H3

InChI Key

RJUOODMAZIKLOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2CCCCCN2)OC

Origin of Product

United States

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